molecular formula C11H14OS B13159812 2-Butanone, 4-[(3-methylphenyl)thio]-

2-Butanone, 4-[(3-methylphenyl)thio]-

Cat. No.: B13159812
M. Wt: 194.30 g/mol
InChI Key: JHHAWWADKCXEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone, 4-[(3-methylphenyl)thio]- is an organic compound with the molecular formula C11H14OS It is a derivative of butanone, where a 3-methylphenylthio group is attached to the fourth carbon atom

Preparation Methods

The synthesis of 2-Butanone, 4-[(3-methylphenyl)thio]- can be achieved through several synthetic routes. One common method involves the reaction of 2-butanone with 3-methylphenylthiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Butanone, 4-[(3-methylphenyl)thio]- undergoes various chemical reactions, including:

Scientific Research Applications

2-Butanone, 4-[(3-methylphenyl)thio]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-[(3-methylphenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

2-Butanone, 4-[(3-methylphenyl)thio]- can be compared with other similar compounds such as:

    2-Butanone, 3-[(4-methylphenyl)thio]-: This compound has a similar structure but with the thioether group attached to the third carbon atom instead of the fourth.

    4-Methylthio-2-butanone: This compound has a methylthio group attached to the fourth carbon atom but lacks the phenyl ring.

    3-(P-tolylthio)butan-2-one: This compound has a p-tolylthio group attached to the third carbon atom.

The uniqueness of 2-Butanone, 4-[(3-methylphenyl)thio]- lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

4-(3-methylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C11H14OS/c1-9-4-3-5-11(8-9)13-7-6-10(2)12/h3-5,8H,6-7H2,1-2H3

InChI Key

JHHAWWADKCXEFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCCC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.